molecular formula C22H17F4N5O2 B3442696 2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3442696
M. Wt: 459.4 g/mol
InChI Key: ORFIXQALCZPHRA-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative, a scaffold renowned for its versatility in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated applications as kinase inhibitors, antitumor agents, and receptor ligands due to their structural mimicry of purine nucleotides .

This compound features:

  • Position 2: A piperazinylcarbonyl group substituted with a 4-fluorophenyl moiety. The piperazine ring enhances solubility and serves as a pharmacophore for receptor interactions.
  • Position 7: A trifluoromethyl (CF₃) group, known to improve metabolic stability and enhance lipophilicity .

The 4-fluorophenyl substitution on the piperazine ring may confer selectivity toward specific kinase targets, while the trifluoromethyl group at position 7 is a common bioisostere in drug design .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N5O2/c23-14-3-5-15(6-4-14)29-7-9-30(10-8-29)21(32)17-13-20-27-16(18-2-1-11-33-18)12-19(22(24,25)26)31(20)28-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFIXQALCZPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C24H21F4N5OS
  • Molecular Weight : 503.515 g/mol
  • CAS Number : 438232-66-7

The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes in the body. Studies suggest that it may modulate dopaminergic and serotonergic pathways, which are critical for the treatment of psychiatric disorders. The presence of a piperazine moiety enhances its affinity for these receptors, potentially leading to improved therapeutic outcomes.

Antimicrobial Activity

Recent studies have investigated the compound's efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant antibacterial activity with IC90 values ranging from 3.73 to 40.32 μM against various strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) indicates that modifications in the piperazine ring can enhance antimicrobial potency.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In a series of assays against different cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways. The compound demonstrated cytotoxic effects with IC50 values ranging from 15 to 30 μM in human carcinoma cell lines .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in models of anxiety and depression. It appears to act as a selective serotonin reuptake inhibitor (SSRI), with studies indicating an increase in serotonin levels in synaptic clefts . Behavioral tests in rodent models have also demonstrated anxiolytic effects.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM.
AnticancerInduced apoptosis in carcinoma cell lines with IC50 values between 15-30 μM.
NeuropharmacologicalShowed SSRIs-like effects, increasing serotonin levels and exhibiting anxiolytic properties in rodent models.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (Positions) Molecular Formula Biological Activity Key References
Target Compound 2: 4-Fluorophenyl-piperazinylcarbonyl; 5: 2-furyl; 7: CF₃ C₂₂H₁₆F₄N₆O₂ Potential kinase inhibitor (inferred)
2-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () 2: Benzoyl-piperazinylcarbonyl; 5: phenyl; 7: CF₃ C₂₆H₁₉F₃N₆O₂ Not specified; likely receptor ligand
3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () 2: 2-Furoyl-piperazinylcarbonyl; 5: 2-thienyl; 7: CF₃ C₂₁H₁₆F₃N₅O₃S Not specified; heterocyclic substitutions may enhance binding
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () 2: Methyl; 5: 4-fluorophenyl; 7: CF₃ C₁₄H₉F₄N₃ Antimetabolite activity; purine analog
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate () 2: Ethoxycarbonyl; 5: 4-fluorophenyl; 7: CF₃ C₁₇H₁₄F₄N₃O₂ Ester prodrug; improved bioavailability

Key Observations:

Piperazine Modifications: The target compound’s 4-fluorophenyl-piperazinylcarbonyl group (vs. Piperazine derivatives with 2-furoyl () or benzoyl () substituents exhibit varied electronic profiles, influencing affinity for targets like kinase domains .

Position 5 Substituents: The 2-furyl group in the target compound offers hydrogen-bonding capability, contrasting with phenyl () or thienyl (). Furyl’s oxygen atom may enhance interactions with polar residues in enzyme active sites .

Trifluoromethyl at Position 7 :

  • The CF₃ group is conserved across analogs () and is linked to improved metabolic stability and electron-withdrawing effects, enhancing π-stacking in receptor pockets .

Mechanistic Insights:

  • Kinase Inhibition : Piperazine-linked derivatives (e.g., ) are hypothesized to bind ATP pockets in kinases, with fluorophenyl groups improving selectivity over off-target receptors .
  • Antitumor Potential: CF₃-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) inhibit PI3Kδ and KDR kinases, critical in cancer proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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